Indium arsenide
Description
Structure
2D Structure
Properties
IUPAC Name |
indiganylidynearsane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InAs, AsIn | |
| Record name | indium(III) arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |
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| Record name | Indium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023825 | |
| Record name | Indium arsenide | |
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Molecular Weight |
189.740 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Indium arsenide | |
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CAS No. |
1303-11-3 | |
| Record name | Indium arsenide | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Indium arsenide | |
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| Record name | Indium arsenide (InAs) | |
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| Record name | Indium arsenide | |
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| Record name | Indium arsenide | |
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| Record name | INDIUM ARSENIDE | |
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Fundamental Electronic and Structural Research in Indium Arsenide
Theoretical Investigations of Indium Arsenide Electronic Band Structure
The electronic properties of this compound have been extensively studied through various theoretical frameworks, providing deep insights into its behavior and characteristics. These computational approaches are crucial for understanding and predicting the material's performance in electronic applications.
Density Functional Theory (DFT) Approaches for Band Gap and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of materials. For this compound, DFT calculations have been employed to determine its band gap and other electronic properties. mdpi.comresearchgate.net However, accurately predicting the band gap of InAs has been a significant challenge, with many early DFT calculations reporting negative or zero values. mdpi.comnih.gov
Recent studies, utilizing advanced DFT methods, have overcome these limitations. By employing the local density approximation (LDA) potential of Ceperley and Alder and performing self-consistent calculations with successively augmented basis sets, researchers have achieved a calculated band gap of 0.360 eV at room temperature, which is in excellent agreement with experimental measurements. mdpi.comnih.gov Other DFT calculations using the linearized augmented plane wave method within the local density approximation have reported a direct band gap of 0.388 eV. thaiscience.info Furthermore, DFT calculations using the screened hybrid HSE (Heyd–Scuseria–Ernzerhoff) exchange and correlation functional have yielded a fundamental band gap of 0.42 eV. rsc.org
Table 1: Comparison of DFT-Calculated Band Gaps for this compound
| DFT Method | Calculated Band Gap (eV) | Reference |
|---|---|---|
| LDA with augmented basis sets | 0.360 | mdpi.comnih.gov |
| Linearized augmented plane wave (LDA) | 0.388 | thaiscience.info |
| Screened hybrid HSE functional | 0.42 | rsc.org |
| Modified Becke–Johnson potential (GGA) | 0.35 | cdnsciencepub.com |
Ab Initio Calculations of Electron and Hole Effective Masses
Ab initio calculations, which are based on first principles, have been instrumental in determining the electron and hole effective masses in this compound. These parameters are crucial for understanding charge transport properties.
One study, which accurately reproduced the experimental band gap, also successfully calculated the electron and hole effective masses. mdpi.comnih.gov Another investigation using the full-potential linear muffin-tin orbital (FP-LMTO) method has also provided values for these effective masses. scirp.orgscispace.com DFT calculations with the screened hybrid HSE functional have determined the effective electron mass to be approximately 0.03 me and the effective hole mass to be around 0.63 me at the Γ-point, which align well with experimental values. rsc.org
Table 2: Calculated Effective Masses in this compound
| Calculation Method | Electron Effective Mass (m₀) | Hole Effective Mass (m₀) | Reference |
|---|---|---|---|
| DFT (HSE functional) | ~0.03 | ~0.63 | rsc.org |
| Experimental | ~0.023 | ~0.41 (heavy), ~0.026 (light) | rsc.orguni-hamburg.de |
Multireference Singles and Doubles Configuration Interaction (MRDCI) Methodologies
For a more detailed understanding of the electronic spectrum, including excited states, multireference singles and doubles configuration interaction (MRDCI) methods have been applied to the this compound molecule. acs.orgacs.org This ab initio based approach is particularly useful for systems where a single Slater determinant is not a good starting point for describing the wave function, such as in molecules with dissociative structures or those containing metals. barbatti.org
In these studies, relativistic effective core potentials (RECP) are used for both indium and arsenic atoms. acs.orgacs.org The MRDCI calculations have been used to generate potential energy curves for numerous electronic states of InAs. acs.orgacs.org
Potential Energy Curve Analysis and Spectroscopic Constants Derivation
From the potential energy curves generated by MRDCI calculations, key spectroscopic constants such as the electronic term energy (Te), equilibrium bond length (re), and harmonic vibrational frequency (ωe) have been derived for the bound states of the InAs molecule. acs.orgacs.org These calculations have reported potential energy curves for 39 Λ-S states, with at least 19 of them being bound. acs.orgacs.org
The calculated ground-state dissociation energy (De) for InAs is 1.31 eV. acs.orgacs.org The computed vibrational frequency for the ground state shows excellent agreement with experimental observations. acs.orgacs.org Furthermore, these studies have computed transition dipole moments and radiative lifetimes of excited states, providing valuable information on the molecule's spectroscopic properties. acs.orgacs.org
Pressure-Induced Structural and Electronic Phase Transitions in this compound
Applying high pressure to this compound induces significant changes in its crystal structure and electronic properties, leading to phase transitions that have been the subject of extensive research.
Zinc Blende to Rock Salt Transformation under High Pressure
Under ambient conditions, this compound exists in a cubic zinc blende (ZB) structure. cdnsciencepub.com However, at high pressures, it undergoes a structural phase transition to a rock salt (RS) structure. cdnsciencepub.comdbuniversity.ac.in This transformation has been observed and studied using various experimental and theoretical techniques.
Theoretical calculations based on density functional theory predict this phase transition to occur at approximately 4.7 GPa. cdnsciencepub.comdbuniversity.ac.inresearchgate.net Experimental studies using in situ X-ray diffraction have reported the onset of this transformation at pressures around 6.7 to 7.2 GPa. aip.orgingentaconnect.comaps.org This transition is accompanied by a significant volume collapse of about 17-18%. cdnsciencepub.comaip.org
The electronic properties of InAs also change dramatically with this structural transformation. The zinc blende phase is a direct band gap semiconductor, and the energy band gap increases with pressure. cdnsciencepub.comresearchgate.net In contrast, the rock salt phase exhibits metallic behavior, as the conduction band crosses the valence band. cdnsciencepub.comresearchgate.net This pressure-induced metallization is a key feature of the zinc blende to rock salt transition in this compound. cdnsciencepub.comaip.orgingentaconnect.com Further increases in pressure can lead to subsequent phase transitions to a β-Sn-type structure at around 17 GPa. aps.org
Table 3: Pressure-Induced Phase Transition in this compound
| Parameter | Zinc Blende (ZB) Phase | Rock Salt (RS) Phase | Reference |
|---|---|---|---|
| Crystal Structure | Cubic | Rock Salt | cdnsciencepub.comdbuniversity.ac.in |
| Transition Pressure (Theoretical) | - | 4.7 GPa | cdnsciencepub.comdbuniversity.ac.inresearchgate.net |
| Transition Pressure (Experimental) | - | 6.7 - 7.2 GPa | aip.orgingentaconnect.comaps.org |
| Volume Collapse | - | ~17-18% | cdnsciencepub.comaip.org |
| Electronic Property | Direct band gap semiconductor | Metallic | cdnsciencepub.comresearchgate.net |
Electrical Property Changes During Pressure-Induced Phase Transitions
This compound (InAs), a III-V group semiconductor, exhibits significant alterations in its electrical properties when subjected to high pressure, leading to distinct phase transitions. aip.orgresearchgate.net Under ambient conditions, InAs possesses a cubic zinc blende (ZB) crystal structure. aip.orgdbuniversity.ac.in However, as pressure increases, it undergoes structural changes, most notably a transition to a rock-salt (RS) phase. dbuniversity.ac.incdnsciencepub.comresearchgate.net These structural transformations are accompanied by profound changes in electrical resistivity and carrier behavior.
Research employing diamond anvil cells to exert high pressures on InAs samples has identified several key transition points. As pressure is increased from ambient levels, the resistivity of InAs consistently decreases. aip.org Discontinuities and changes in the slope of the resistivity-pressure curve mark critical electronic and structural events. A notable transition occurs at approximately 3.8 GPa, where InAs shifts from typical semiconductor behavior to metallic behavior. aip.orgaip.org Below this pressure, resistivity decreases with rising temperature, characteristic of a semiconductor; above 3.8 GPa, resistivity increases with temperature, a hallmark of metallic conductivity. aip.org
Further increases in pressure lead to additional transitions. A structural phase transition from the zinc blende to a rock-salt structure is observed to begin at pressures between 4.7 and 7.2 GPa. aip.orgdbuniversity.ac.incdnsciencepub.comresearchgate.net Specifically, some studies pinpoint the start of the ZB to RS phase transition at 6.7(1) GPa. researchgate.net First-principles calculations support these findings, predicting a phase transition at 4.7 GPa with a significant volume collapse of 17.2%. dbuniversity.ac.incdnsciencepub.com Experimental measurements have identified discontinuities in resistivity at 7.2 GPa and 14.7 GPa, which are associated with structural phase transitions. aip.orgresearchgate.net
Beyond the semiconductor-to-metal transition, high pressure also induces a change in the majority charge carrier type. Hall effect measurements reveal that at pressures below 10.3 GPa, the Hall coefficient is negative, indicating that InAs behaves as an n-type semiconductor. aip.org However, at 10.3 GPa, the Hall coefficient reverses, signaling a transition from n-type to p-type behavior. aip.org This pressure-induced carrier type inversion is a purely electronic transition, distinct from the structural changes. aip.orgaip.org Theoretical calculations corroborate these experimental findings, showing that pressure causes the conduction and valence bands to overlap, leading to the closure of the bandgap and the onset of metallization. aip.org
| Pressure (GPa) | Observed Phenomenon | Associated Change |
|---|---|---|
| ~3.8 GPa | Semiconductor-to-Metal Transition | Change in temperature-dependent resistivity. aip.orgaip.org |
| 4.7 - 7.2 GPa | Structural Phase Transition (ZB to RS) | Change in crystal structure, resistivity discontinuity. aip.orgdbuniversity.ac.incdnsciencepub.com |
| 10.3 GPa | Carrier Type Inversion | Hall coefficient reversal (n-type to p-type). aip.org |
| 14.7 GPa | Structural Phase Transition | Resistivity discontinuity. aip.orgresearchgate.net |
Spin-Orbit Interaction Phenomena in this compound Systems
This compound is a material of significant interest in the field of spintronics due to its intrinsically strong spin-orbit interaction (SOI). acs.org The SOI is a relativistic effect where the spin of a moving electron couples with the magnetic field generated by its motion through an electric field. acs.org This coupling is particularly pronounced in InAs and provides a mechanism for the electrical manipulation of electron spins, a crucial requirement for the development of spintronic devices like spin-based transistors. acs.orgrsc.org
In nanostructures such as quantum wells, nanowires, and nanosheets, the Rashba effect becomes a dominant mechanism of spin-orbit interaction. rsc.orgarxiv.org The Rashba effect arises from a structural inversion asymmetry in the confining potential of the nanostructure, which can be intrinsic to the heterostructure or induced by an external electric field. acs.orgfrontiersin.org This effect is described by the Hamiltonian HR = α(σ × k)·Ê, where α is the Rashba coefficient that quantifies the strength of the coupling, σ represents the Pauli spin matrices, k is the electron wave vector, and Ê is the unit vector of the electric field. acs.org
A key feature of the Rashba effect in InAs nanostructures is its tunability via external gate voltages. arxiv.orgnih.gov By applying an electric field, for instance with a top or back gate, it is possible to control the structural asymmetry and thereby modulate the Rashba coefficient α. acs.orgarxiv.org This electrical control allows for the manipulation of electron spin precession without the need for an external magnetic field. acs.org Experimental studies on InAs nanowires have demonstrated that the Rashba coefficient can be tuned significantly. Using a double-gate setup, the Rashba coefficient was increased from 1.6 × 10⁻¹¹ eV·m to 3.2 × 10⁻¹¹ eV·m. arxiv.org Even more dramatic tuning has been achieved using a solid electrolyte gate, which enabled a six-fold tuning of the Rashba coefficient and a nearly three-orders-of-magnitude change in the spin relaxation time with a gate bias of only 1 V. acs.orgarxiv.orgnih.gov
The strength of the SOI in these systems is often probed through magnetoconductance measurements. rsc.orgarxiv.org At low SOI strength, a positive magnetoconductance known as weak localization (WL) is observed. As the SOI strength increases, a transition to weak anti-localization (WAL) occurs, which manifests as a negative magnetoconductance around zero magnetic field. rsc.orgarxiv.org The ability to electrically tune the system from a WL to a WAL regime is clear evidence of the controlled enhancement of the Rashba spin-orbit interaction. rsc.org
| InAs Nanostructure | Tuning Method | Rashba Coefficient (α) Range (eV·m) | Reference |
|---|---|---|---|
| InAs Nanowire | Double Gate Voltage | 1.6 × 10⁻¹¹ to 3.2 × 10⁻¹¹ | arxiv.org |
| InAs/GaSb Quantum Well | Layer Thickness / Electric Field | Nonlinear and oscillating behavior | aip.org |
| InGaAs-based 2DEG | Gate Voltage | (0.5 - 2.0) × 10⁻¹¹ | researchgate.net |
| InAs Single Quantum Well | Gate Voltage (VG=0) | 8.93 × 10⁻¹² | frontiersin.org |
The theoretical understanding of spin-orbit coupling in this compound is crucial for interpreting experimental results and predicting the behavior of spintronic devices. One of the most successful semi-empirical approaches for calculating the band structure and spin-orbit effects in crystalline solids is the k·p perturbation theory . researchgate.netwikipedia.org This method calculates the energy bands and wavefunctions (En,k and un,k) at a point k in the Brillouin zone by treating the k·p term in the Schrödinger equation as a perturbation to a known solution at a reference point, typically k =0 (the Γ point). wikipedia.org
For materials with narrow band gaps and strong spin-orbit interaction like InAs, more sophisticated models are necessary. The Kane model is a prominent example that extends the k·p theory to include the coupling between the conduction band and the light-hole, heavy-hole, and split-off valence bands. wikipedia.org To accurately model the band structure across the entire Brillouin zone, multi-band k·p models (e.g., 8-band, 20-band, or 30-band models) are employed. researchgate.netresearchgate.net These models often incorporate relativistic effects, including spin-orbit interaction, from the outset. acs.orgufrj.br In ab initio calculations, relativistic effective core potentials (RECP) are used for atoms like In and As to implicitly include these effects. acs.org
Theoretical treatments describe the Rashba effect as arising from the expectation value of the electric field, which can be due to asymmetric confinement in a quantum well or an external gate. acs.orgaip.org This electric field, when experienced by a moving electron, transforms into an effective magnetic field in the electron's rest frame, which then couples to the electron's spin. acs.orgfrontiersin.org First-principles calculations have shown that in InAs, the spin-orbit splitting of the valence band is close in magnitude to the band gap, a condition that enhances certain electronic processes. researchgate.net Theoretical models have successfully explained the nonlinear and oscillating behavior of the Rashba spin-splitting observed in InAs/GaSb quantum wells, attributing it to the interplay between asymmetric interface contributions and interband coupling. aip.org These theoretical frameworks are essential for designing heterostructures with tailored spin-orbit properties for advanced spintronic applications. aip.orgresearchgate.net
Advanced Materials Synthesis and Engineering of Indium Arsenide Architectures
Epitaxial Growth Methodologies for Indium Arsenide Thin Films and Heterostructures
Epitaxial growth techniques are fundamental for producing high-quality, single-crystal InAs thin films and heterostructures, which are the building blocks for many semiconductor devices. These methods allow for atomic-level control over thickness, composition, and doping profiles.
Molecular Beam Epitaxy (MBE) Techniques
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum deposition technique that enables the growth of high-purity crystalline thin films with atomic layer precision. mdpi.com In the MBE process, thermal beams of atoms or molecules of the constituent elements (e.g., indium and arsenic) impinge upon a heated single-crystal substrate, where they react and form a crystalline layer. The slow growth rate and the ultra-high vacuum environment minimize the incorporation of impurities and allow for the creation of atomically abrupt interfaces in heterostructures. mdpi.com
The quality of InAs epilayers grown by MBE is highly dependent on several parameters, including substrate temperature and the ratio of the beam equivalent pressures (BEP) of the group V (arsenic) to group III (indium) elements, often denoted as the V/III ratio. Optimization of these parameters is crucial for achieving smooth surface morphology and superior electrical properties. For instance, studies have shown that the optimal growth temperature for InAs films on GaAs substrates can range from 400 °C to 500 °C. mdpi.com A V/III ratio of approximately 8.5 has been found to yield high electrical quality in InAs layers grown at 400 °C. Research has demonstrated that InAs layers grown on GaAs (001) substrates with a 2° offcut towards (110) exhibit improved crystalline quality and Hall mobility compared to those grown on substrates without an offcut.
Below is a table summarizing typical MBE growth parameters for InAs thin films, though optimal conditions can vary based on the specific system and desired properties.
| Parameter | Typical Range | Notes |
| Substrate Temperature | 400 - 510 °C | Lower temperatures can lead to polycrystalline films, while higher temperatures can affect surface morphology. mdpi.com |
| V/III BEP Ratio | ~3 - 12 | This ratio is critical for controlling the surface reconstruction and defect density. mdpi.com |
| Growth Rate | 0.1 - 1.0 µm/hour | Slower growth rates can improve crystal quality. |
| Substrate | GaAs (001), InP (001) | The choice of substrate affects lattice mismatch and defect formation. |
Metal-Organic Chemical Vapor Deposition (MOCVD) Approaches
Metal-Organic Chemical Vapor Deposition (MOCVD), also known as metal-organic vapor phase epitaxy (MOVPE), is another powerful technique for growing high-quality compound semiconductor thin films. researchgate.netmdpi.com In MOCVD, volatile organometallic compounds containing the group III element (e.g., trimethylindium (B1585567) or triethylindium) and a hydride gas for the group V element (e.g., arsine) are introduced into a reactor containing a heated substrate. The precursor molecules decompose on the hot surface, leading to the epitaxial growth of the InAs film. MOCVD offers advantages such as high throughput, scalability to large wafer sizes, and the ability to grow complex multilayer structures. researchgate.net
The properties of MOCVD-grown InAs are sensitive to various process parameters. The formation of optically active InAs quantum dots, for example, is highly dependent on the growth temperature, with temperatures above 500°C often being unsuitable. researchgate.net The thickness of the deposited layer and the partial pressure of the precursors are also key factors that influence the material's characteristics. researchgate.net For the growth of InAs quantum dots on GaAs, a low-temperature GaAs cap layer is often grown, and the conditions for this capping process can also impact the final properties of the quantum dots. researchgate.net
A summary of typical MOCVD growth parameters for InAs is provided in the table below.
| Parameter | Typical Range | Notes |
| Growth Temperature | 450 - 650 °C | The optimal temperature depends on the specific precursors and desired structure (thin film vs. quantum dots). researchgate.netnih.gov |
| V/III Ratio | Varies widely | Controlled by the molar flow rates of the group V and group III precursors. |
| Reactor Pressure | Atmospheric or Low Pressure | Affects precursor decomposition and growth kinetics. |
| Precursors | Trimethylindium (TMIn), Triethylindium (TEIn), Arsine (AsH₃) | The choice of precursors can influence purity and growth characteristics. |
Nanoscale this compound Structures and Heterostructures
The synthesis of InAs at the nanoscale unlocks quantum mechanical effects that can be harnessed for novel optoelectronic applications. Quantum dots, in particular, exhibit size-tunable optical and electronic properties.
Quantum Dots (QDs): Synthesis, Optical Characteristics, and Device Integration
InAs quantum dots (QDs) are semiconductor nanocrystals that confine electrons and holes in all three spatial dimensions. This quantum confinement leads to discrete energy levels, similar to those of an atom, and results in optical properties that are strongly dependent on the QD's size. rsc.org InAs QDs are of particular interest for applications in the near-infrared (NIR) and short-wave infrared (SWIR) regions due to their narrow bandgap. northwestern.edu
Colloidal synthesis offers a versatile and scalable route to produce high-quality InAs QDs. researchgate.netresearcher.life These methods involve the chemical reaction of precursor molecules in a coordinating solvent at high temperatures. The size of the resulting QDs can be controlled by manipulating reaction parameters such as temperature, time, and precursor concentration.
Common colloidal synthesis techniques for InAs QDs include:
Hot-Injection Method: This is a widely used technique where a solution of one precursor is rapidly injected into a hot solution of the other precursor. rsc.org This rapid injection induces nucleation of the nanocrystals, which is followed by a slower growth phase. The final size of the QDs can be tuned by controlling the growth time and temperature.
Seeded Growth: In this approach, pre-synthesized InAs "seeds" (small nanocrystals) are used as nucleation sites for further growth. rsc.org A continuous supply of precursors at a controlled rate allows for the growth of larger QDs with a narrow size distribution. rsc.org This method provides excellent control over the final QD size. rsc.org
Cation Exchange: This method involves synthesizing nanocrystals of a different material (e.g., copper-based) and then exchanging the cations with indium to form InAs QDs.
A variety of precursors can be used in these syntheses. While some traditional methods rely on hazardous and pyrophoric precursors like tris(trimethylsilyl)arsine ((TMS)₃As), recent research has focused on developing safer and more scalable routes using less hazardous arsenic sources. northwestern.edu
To enhance the optical properties and stability of InAs QDs, they are often encapsulated with a shell of a wider bandgap semiconductor, forming a core/shell heterostructure. This shell passivates surface defects, which can act as non-radiative recombination centers, thereby increasing the photoluminescence quantum yield (PLQY). The shell also protects the core from the external environment.
InAs@ZnSe: The growth of a zinc selenide (B1212193) (ZnSe) shell on an InAs core creates a Type-I heterostructure, where both the electron and hole are confined within the InAs core. However, there is a significant lattice mismatch of about 6.44% between InAs and ZnSe, which can introduce strain and defects at the interface, potentially limiting the PLQY. rsc.org Despite this, InAs@ZnSe core/shell QDs with PLQY as high as 70% have been reported, with the emission tunable in the near-infrared. researchgate.net The formation of an In-Zn-Se interlayer at the core-shell interface has been suggested to help release strain.
InAs/CdSe/CdS: To overcome the lattice mismatch issues with shells like ZnSe, multi-shell structures have been developed. In the InAs/CdSe/CdS system, a cadmium selenide (CdSe) layer is first grown on the InAs core. CdSe has a very small lattice mismatch with InAs (approximately 0.001%), allowing for the growth of a high-quality inner shell. rsc.org This is followed by the growth of an outer shell of cadmium sulfide (B99878) (CdS), which has a wider bandgap. This core/shell/shell architecture effectively confines the charge carriers within the core and inner shell, leading to high PLQY. rsc.org Researchers have reported InAs/CdSe/CdS QDs with a PLQY of up to 82% and emission in the near-infrared. rsc.org The emission wavelength can be tuned by varying the size of the InAs core. rsc.org
The table below summarizes the optical properties of representative InAs-based core/shell quantum dots.
| Heterostructure | Emission Wavelength Range | Reported PLQY | Notes |
| InAs@ZnSe | Near-Infrared | Up to 70% | Significant lattice mismatch can be a challenge. rsc.orgresearchgate.net |
| InAs/CdSe/CdS | Near-Infrared (e.g., ~970 nm - 1425 nm) | Up to 82% | The CdSe inner shell reduces lattice strain. The PLQY can decrease for larger core sizes. rsc.org |
| InAs/InP/ZnSe | Near-Infrared (e.g., ~800 nm - 900 nm) | Up to 60% | The InP interlayer helps to reduce strain between the InAs core and ZnSe shell. nanoge.org |
Control over Quantum Dot Size and Size Distribution for Emission Wavelength Tuning
The ability to precisely control the size and size distribution of this compound (InAs) quantum dots (QDs) is fundamental to tuning their emission wavelength for various optoelectronic applications. The quantum confinement effect dictates that smaller QDs exhibit a larger bandgap, resulting in shorter emission wavelengths (blueshift), while larger QDs produce longer emission wavelengths (redshift). Several synthesis strategies have been developed to manipulate these properties.
One common approach involves a seeded growth technique. This method begins with the nucleation of small InAs "seeds," which are then grown to the desired size by the controlled addition of precursors. mdpi.com For instance, a multiple injection approach can prolong the size-focusing regime, where smaller QDs grow faster than larger ones, leading to a narrower size distribution. By carefully controlling the injection rate and temperature of InAs clusters, QDs with narrow size distributions and emission wavelengths tunable from the visible to the near-infrared (700 nm to 1600 nm) can be achieved without the need for post-synthetic size-selective purification. mdpi.com
Another method for tuning the emission wavelength is by growing the InAs QDs on a nitrogen-δ-doped GaAs layer. The emission wavelength can be tuned from 1.12 to 1.26 µm at room temperature by varying the nitrogen sheet density. researchgate.net QDs grown on low-density nitrogen-doped GaAs show a blueshifted emission, which redshifts as the nitrogen concentration increases. researchgate.net This control is largely attributed to variations in the In-Ga intermixing and the resulting composition of the QDs. researchgate.net
Furthermore, capping the InAs QDs with different materials offers another avenue for wavelength control. Using an InAlGaAs capping layer with varying indium compositions on InAs QDs grown on InP substrates allows for tuning the emission across the S, C, L, and U telecommunication bands. acs.org Similarly, inserting an ultrathin GaAs layer between the InAs QD layer and a GaInAsP buffer can continuously tune the emission from above 1.6 µm down to 1.5 µm. ibm.com This layer suppresses the As/P exchange that typically occurs during growth, providing a mechanism to control the final QD height and, consequently, its emission wavelength. ibm.comacs.org Area-controlled growth, using a mask during selective area metalorganic chemical vapor deposition, can also be employed to control where QDs form, although variations in dot density and size can occur due to vapor phase diffusion. arxiv.org
| Tuning Method | Key Parameters | Tunable Wavelength Range | Reference |
|---|---|---|---|
| Multiple Injection Seeded Growth | Injection rate, temperature, As/In ratio | 700 nm - 1600 nm | mdpi.com |
| Nitrogen δ-doping | Nitrogen sheet density | 1.12 µm - 1.26 µm | researchgate.net |
| InAlGaAs Capping Layer | Indium composition in capping layer | S, C, L, and U telecom bands | acs.org |
| GaAs Interlayer | Thickness of GaAs interlayer | 1.5 µm - >1.6 µm | ibm.com |
Photoluminescence Enhancement and Carrier Dynamics in InAs QDs
Enhancing the photoluminescence (PL) from InAs quantum dots is crucial for their application in bright light sources. One effective method involves coupling the QDs with plasmonic nanostructures. For instance, depositing a thin, 5 nm gold island film on the surface of an InAs QD sample can increase the PL intensity by up to five times. ku.dk A more significant enhancement, up to thirty-eight-fold, has been observed for single QDs after the deposition of a 5-nm thick Au island film. nih.govresearchgate.net This enhancement is attributed to two main factors: an enhanced localized excitation field and an increased radiative decay rate due to the coupling of the QD emission to surface plasmons. nih.govresearchgate.net Another approach to boost PL efficiency is by embedding the InAs QDs within a graded Indium Gallium Arsenide (InGaAs) quantum well, which also facilitates carrier capture. researchgate.net Furthermore, implanting a silicon-doped GaAs interlayer beneath the surface QDs can enhance PL by improving photo-excited carrier capture and filling surface states. ust.hk
The carrier dynamics within InAs QDs govern their optical properties. Studies using pump-probe spectroscopy have identified several key processes. Following photo-excitation, carriers undergo rapid cooling on a timescale of approximately 1 picosecond. acs.org This is followed by multi-exciton recombination, which occurs on a timescale of about 16 ps, and finally, single exciton (B1674681) recombination, a much slower process taking around 750 ps. acs.org In the weak excitation limit, biexciton dynamics become detectable as the excitation probability increases. acs.org At higher excitation fluences, where multiple excitons are generated, a fast exponential decay of around 26 ps is attributed to Auger recombination, a non-radiative process where the energy from an electron-hole recombination is transferred to another carrier. arxiv.orgethz.ch The dynamics of excitons are influenced by the low dielectric constant of InAs, which leads to strong carrier-carrier interactions, and the small energy spacing between valence levels, allowing for rapid hole relaxation. mdpi.com The recombination in some InAs QDs, such as those with a ZnSe shell, can be dominated by a rapid, sub-nanosecond transfer of electrons to surface states. nih.gov
| Process | Characteristic Timescale | Description | Reference |
|---|---|---|---|
| Carrier Cooling | ~1 ps | Relaxation of hot carriers to the band edge. | acs.org |
| Multi-exciton Recombination | ~16 ps | Recombination involving more than one exciton. | acs.org |
| Auger Recombination | ~26 ps | Non-radiative recombination of a biexciton. | arxiv.orgethz.ch |
| Single Exciton Recombination | ~750 ps | Radiative recombination of a single electron-hole pair. | acs.org |
This compound-based Single Photon Emitters
This compound quantum dots are leading candidates for the development of on-demand single-photon sources, a critical component for quantum information technologies. nih.gov The ideal single-photon source deterministically emits exactly one photon per trigger pulse into a well-defined mode. nih.gov Epitaxially grown InAs QDs offer significant advantages for this application, including the ability to be integrated into optical cavities and photonic structures to enhance and control emission. ucsd.edu
Single-photon emission has been successfully demonstrated from InAs QDs in various material systems. The first report of single-photon emission from an epitaxial quantum dot was from an InAs/GaAs QD. ucsd.edu For applications in fiber-optic quantum communication, there is a strong focus on developing sources that emit in the telecommunication bands. InAs/InP quantum dots are particularly promising as their emission wavelength can be tuned to the 1.55 µm C-band. rsc.orgresearchgate.net
To improve the performance of these single-photon sources, InAs QDs are often embedded in photonic structures. For example, placing an InAs/(In)GaAs quantum dot inside a tapered semiconductor nanocolumn, which acts as a photonic nanoantenna, can effectively collect the emitted radiation. iucr.org This design has led to single-photon emitters in the telecom O-band (1260–1360 nm) with count rates exceeding 10 MHz and a high degree of single-photon purity, as indicated by a low second-order correlation function g⁽²⁾(0) value of 0.18 at 8K. iucr.org The ability to precisely position a single quantum dot is key for its integration with photonic crystal cavities, which can further enhance the light-matter interaction. rsc.org
Strain Engineering in this compound Quantum Dots (e.g., InAs/GaAs vs. InAs/InP QDs)
Strain engineering is a powerful technique to control the electronic and optical properties of self-organized InAs quantum dots. The strain arises from the lattice mismatch between the InAs QD and the surrounding matrix material. This strain significantly alters the band structure of the QD, providing a mechanism to tune properties like the emission wavelength. researchgate.netnih.gov
A common method of strain engineering is to cap the InAs QDs with a strain-reducing layer (SRL), often made of InGaAs. aip.orgaip.org Capping an InAs QD with an InₓGa₁₋ₓAs layer can increase the effective QD size and partially relax the strain within the dot. researchgate.netnih.gov By controlling the composition and thickness of this capping layer, the emission wavelength can be red-shifted further into the infrared, which is particularly important for reaching telecommunication wavelengths like 1.3 µm and beyond in the InAs/GaAs system. aip.orgaip.org
The choice of substrate and matrix material dramatically impacts the strain profile. The lattice mismatch between InAs and GaAs is approximately 7%, which is significantly larger than the ~3.2% mismatch between InAs and InP. This difference leads to distinct strain distributions and confinement potentials.
InAs/GaAs QDs : The large lattice mismatch results in high hydrostatic strain, which strongly affects the conduction band. While this system is mature, achieving emission at the 1.55 µm telecom window is challenging because the material quality can degrade at the required large dot sizes.
InAs/InP QDs : The smaller lattice mismatch leads to lower strain. A key difference is that InAs/GaAs share a common anion (As), while InAs/InP share a common cation (In), resulting in different band offsets. The smaller strained bandgap of InAs in InP makes it easier to achieve emission at 1.55 µm. Additionally, the hole confinement potential in InAs/InP QDs is much deeper, making them potentially less sensitive to non-radiative defects in the surrounding material. rsc.org
Nanowires: Growth Mechanisms and Dimensionality Effects
Crystalline Phase Control in this compound Nanowires (Zinc Blende vs. Wurtzite)
This compound nanowires (NWs) can be synthesized in two primary crystal structures: the thermodynamically stable zinc blende (ZB) phase, which is characteristic of bulk InAs, and the metastable wurtzite (WZ) phase. The ability to control the crystal phase is critical as it influences the electronic and optical properties of the nanowires. For instance, the bandgap of WZ InAs (~0.48-0.50 eV) is reported to be larger than that of ZB InAs (~0.41-0.42 eV). This difference in band structure allows for the creation of crystal phase quantum dots (QDs) by stacking segments of different crystal phases within a single nanowire.
The coexistence of ZB and WZ phases in InAs NWs was first reported in 1992. Since then, various growth techniques have been developed to control the crystal structure. The crystal phase is often influenced by growth parameters such as temperature and the V/III precursor ratio. For example, catalyst-free selective area molecular beam epitaxy (MBE) can produce InAs NWs with a mixed-phase structure.
A promising method for achieving phase control is the use of surfactants during growth. Bismuth (Bi) has been demonstrated to act as a surfactant that promotes the growth of the WZ crystal phase. By introducing Bi during catalyst-free MBE growth, it is possible to fabricate InAs NWs with either controlled WZ or ZB phases. The presence of Bi is thought to influence the surface energy at the growth front, thereby favoring the WZ structure. In some cases, a transformation from the WZ to the ZB phase can occur during growth, mediated by the gliding of Shockley partial dislocations.
Morphology and Doping Control in Nanowire Synthesis
Controlling the morphology (e.g., length, diameter, and tapering) and doping of InAs nanowires is essential for fabricating functional nano-devices.
Morphology Control: The morphology of InAs NWs is highly dependent on the growth conditions. In catalyst-free growth, the axial growth rate can be significantly higher than the planar growth rate, indicating efficient diffusion of In adatoms to the top of the nanowire. The introduction of dopants can significantly alter this growth behavior. For instance, in-situ Si doping during MBE growth has been shown to influence the lateral growth of the nanowires. nih.gov Similarly, n-type doping with tellurium (Te) using metal-organic chemical vapor deposition (MOCVD) can suppress vertical growth while enhancing lateral growth, leading to an increase in nanowire diameter. mdpi.com This effect is attributed to the role of Te as a surfactant, which decreases the diffusion length of adatoms on the nanowire sidewalls. mdpi.com
Doping Control: Achieving precise control over dopant incorporation is a major challenge in nanowire synthesis. Both n-type and p-type doping of InAs NWs have been demonstrated using various techniques and dopant species.
n-type Doping: Common n-type dopants for InAs include elements from Group VI (Sulfur (S), Selenium (Se), Tellurium (Te)) and Group IV (Silicon (Si), Tin (Sn)). mdpi.comresearchgate.net
Tellurium (Te): Te is an effective n-type dopant that does not exhibit amphoteric behavior and allows for high doping levels. mdpi.com Using diethyltellurium (DETe) as a precursor in MOCVD, doping concentrations as high as 4.31 × 10¹⁹ cm⁻³ have been achieved. mdpi.com
Silicon (Si): Si acts as a donor in InAs when it substitutes for an In atom. ust.hk In-situ Si doping during MBE growth can effectively increase the electron density. nih.gov However, Si incorporation can be inhomogeneous, occurring preferentially on the nanowire facets rather than through the growth seed, which can lead to an increase in electron density from the tip to the base of the nanowire. nih.gov At very high concentrations, excess Si can segregate at the nanowire surfaces.
Other n-dopants: S, Se, and Sn have also been successfully used as n-dopants. researchgate.net High flows of Se can induce a transition from a WZ to a ZB crystal structure. researchgate.net
p-type Doping: Achieving p-type conductivity in InAs is particularly challenging due to the tendency of the surface Fermi level to pin above the conduction band minimum, creating a surface electron accumulation layer. ku.dkacs.org
Beryllium (Be): Be is used as a p-dopant in MBE growth. Since Be has negligible solubility in the gold catalyst often used in VLS growth, doping relies on diffusion from the surface.
Zinc (Zn): Post-growth, gas-phase doping with Zn has been shown to be an effective method for creating p-type InAs NWs. mdpi.com This technique can achieve high electrically active concentrations (~1 × 10¹⁹ cm⁻³) needed to overcome the surface electron layer. mdpi.com
Remote Doping: A sophisticated approach to circumvent the surface pinning issue is "remote doping." This involves growing an undoped InAs core and capping it with a p-doped shell of a wider bandgap material, such as InP. acs.orgku.dkacs.orgnih.gov The p-doped shell compensates for the surface potential and donates free holes to the InAs core, effectively inducing p-type behavior and drastically reducing off-currents in transistor devices. acs.orgacs.orgnih.gov
| Dopant Type | Dopant Element | Common Precursor/Source | Growth Method | Key Characteristics | Reference |
|---|---|---|---|---|---|
| n-type | Tellurium (Te) | Diethyltellurium (DETe) | MOCVD | Effective, non-amphoteric, high doping levels, acts as surfactant. | mdpi.com |
| Silicon (Si) | Elemental Si source | MBE | Acts as a donor on In sites; can cause inhomogeneous doping and affect morphology. | nih.gov | |
| Selenium (Se) | - | MOCVD | Can increase stacking fault density and induce WZ-to-ZB transition. | researchgate.net | |
| Tin (Sn) | - | MOCVD | Can enhance radial overgrowth at high precursor flows. | researchgate.net | |
| p-type | Beryllium (Be) | Elemental Be source | MBE | Incorporation via surface diffusion. | |
| Zinc (Zn) | Diethylzinc (DEZn), Elemental Zn | MOCVD, Gas-Phase Diffusion | Can be used for in-situ or post-growth doping; high concentrations achievable. | ku.dkmdpi.com | |
| - (Remote Doping) | Zn in InP shell | MOCVD | Core/shell structure (p-InP on i-InAs) to overcome surface Fermi level pinning. | ku.dkacs.orgnih.gov |
Indium Arsenide in Quantum Technologies
Topological Quantum Computing Architectures
Topological quantum computing represents a paradigm shift from conventional qubit designs. Instead of storing quantum information in the local, fragile states of individual particles, it encodes information in the global, topological properties of a system. This approach offers inherent protection against local noise and decoherence, which are significant obstacles in building large-scale, fault-tolerant quantum computers. wikipedia.orgquantumcomputingreport.com
Indium arsenide is a key component in one of the leading architectures for topological quantum computing. microsoft.com This architecture is based on creating a new state of matter, sometimes referred to as a topological superconductor or "topoconductor," by combining a semiconductor with a superconductor. quantumcomputingreport.comthequantuminsider.com In this setup, this compound's strong spin-orbit interaction and large Landé g-factor are crucial. When brought into proximity with a superconductor, these properties are thought to induce a topological state capable of hosting Majorana zero modes. uni.lu
Majorana Zero Modes in this compound-Superconductor Hybrid Systems
Majorana zero modes (MZMs) are exotic quasiparticles that are their own antiparticles and are predicted to exist at the ends of one-dimensional topological superconductors. uni.lu The creation and control of MZMs are central to the promise of topological quantum computing. InAs-superconductor hybrid systems are one of the most promising platforms for realizing these elusive states. researchgate.net
The prevailing method involves the proximity effect, where a conventional s-wave superconductor, such as aluminum, is placed in close contact with an this compound nanowire. researchgate.net The strong spin-orbit interaction and a large g-factor in the InAs, combined with an applied magnetic field to break time-reversal symmetry, are the key ingredients. uni.lu This combination is predicted to drive the hybrid system into a topological superconducting phase. aps.org
In this topological phase, the ends of the nanowire are expected to host localized, zero-energy states, which are the Majorana zero modes. aps.org Detecting these MZMs is a significant experimental challenge, as other phenomena, like Andreev bound states, can produce similar experimental signatures. wikipedia.org However, recent experiments on InAs-Al hybrid devices have shown results consistent with a quantum phase transition into a topological superconducting phase, extending over a range of magnetic fields and gate voltages. aps.org While not definitive proof, these findings represent strong evidence for the presence of Majorana zero modes in these systems. hiverlab.com
Qubit Stability and Decoherence Mitigation in this compound-based Platforms
A primary motivation for pursuing topological quantum computing is the potential for creating highly stable qubits that are intrinsically robust against decoherence. quantumcomputingreport.comthequantuminsider.com Decoherence, the loss of quantum information due to environmental noise, is a major challenge for most quantum computing platforms. marketbrew.in Traditional qubits are susceptible to various forms of noise, including thermal fluctuations and electromagnetic interference, which can corrupt the delicate quantum states. marketbrew.in
Topological qubits based on this compound and Majorana zero modes offer a novel solution to this problem. Quantum information is encoded non-locally in the combined state of pairs of Majorana particles. quantumcomputingreport.com For a local perturbation to destroy the stored information, it would have to affect both spatially separated Majorana modes simultaneously in a specific way, an event that is topologically protected and therefore highly improbable. wikipedia.org This inherent error resistance at the hardware level is a key advantage. microsoft.comthequantuminsider.com
While topological protection offers a significant advantage, decoherence is not entirely eliminated. Quasiparticle poisoning, where stray quasiparticles interfere with the Majorana modes, can still be a source of error. ku.dk Therefore, research continues to focus on improving material quality and device fabrication to minimize these effects. microsoft.com Techniques such as dynamically decoupling the qubits from their environment are also being explored to further enhance coherence times. researchgate.net The stability offered by these platforms is seen as a crucial step toward building scalable quantum systems capable of solving complex problems. it-premium.com.ua
Material Stack Engineering for Topological Qubits (e.g., this compound-Aluminum Hybrids)
The successful creation of topological qubits is critically dependent on the precise engineering of the material stack. microsoft.com The interface between the semiconductor (this compound) and the superconductor (aluminum) must be of extremely high quality to ensure the desired electronic properties emerge. scispace.com
The fabrication process often involves molecular beam epitaxy (MBE), which allows for the deposition of materials layer by layer, with atomic-level precision. quantumcomputingreport.com This is essential to create a pristine interface between the InAs and Al, minimizing defects and impurities that could disrupt the topological state. microsoft.com Any imperfections in the material stack can be detrimental to the performance of the qubit. microsoft.com
Recent advancements have focused on developing a "topoconductor," a new class of material formed from a heterostructure of aluminum and this compound. quantumcomputingreport.com This material is specifically designed to generate and control Majorana particles. hiverlab.com The engineering challenges are substantial, as the different crystal structures and material properties of InAs and the superconductor must be perfectly aligned. microsoft.com Researchers have also explored other superconducting materials, such as vanadium, in combination with InAs nanowires to optimize the hybrid system's properties. scispace.com The ability to grow these complex heterostructures, such as InAs/Al core/shell nanowires, is a testament to the advanced state of material science in this field. researchgate.net
| Feature | Description | Source(s) |
| Core Semiconductor | This compound (InAs) | microsoft.comattelements.com |
| Key Properties of InAs | Strong spin-orbit interaction, large Landé g-factor, high electron mobility | uni.luattelements.com |
| Superconducting Material | Primarily Aluminum (Al), also Vanadium (V) explored | quantumcomputingreport.comscispace.com |
| Fabrication Method | Molecular Beam Epitaxy (MBE) for atomic-level precision | quantumcomputingreport.com |
| Resulting Structure | InAs-Al hybrid nanowires, often in core/shell or heterostructure configurations | researchgate.net |
| Target Phenomenon | Creation of a topological superconducting phase to host Majorana Zero Modes | aps.org |
High-Frequency and High-Speed Transistors Based on this compound
The superior electron transport properties of III-V compound semiconductors like this compound have made them a promising alternative to traditional silicon for high-speed device applications. InAs is particularly noted for its high electron mobility, which can exceed 20,000 cm²/V·s at room temperature. This characteristic is fundamental to its use in high-frequency transistors.
Field-Effect Transistors (FETs)
This compound is a promising channel material for field-effect transistors (FETs) due to its high electron mobility and the ease of forming ohmic contacts. Research into InAs-based FETs is driven by the potential for high-speed electronics. One area of investigation involves the use of InAs nanowires as the transistor channel. To enhance performance and integration density, scaling down device dimensions is crucial. However, this can lead to increased off-state currents, a significant issue for narrow-bandgap materials like InAs.
To address this, studies have focused on ultrathin InAs nanowires with diameters below 10 nm. FETs fabricated with these ultrathin nanowires have demonstrated high on/off current ratios (Ion/Ioff) of up to 2 x 10⁸ and small subthreshold swings, indicating excellent gate control. Another approach to improve electrostatic control is the finFET architecture, which uses a fin-shaped channel. Researchers have demonstrated the first unstrained InAs finFET with 20 nm fin height, which is expected to offer lower on-resistance compared to indium gallium arsenide (InGaAs) finFETs.
The performance of these devices is highly dependent on the diameter of the InAs nanowires. While shrinking the nanowire diameter improves metrics like the Ion/Ioff ratio, it can compromise other advantages such as low contact resistance and high on-state current.
Modulated Doped Field Effect Transistors (MODFETs)
Modulation-Doped Field-Effect Transistors (MODFETs), which utilize a heterostructure to separate electrons from their donor ions to enhance mobility, have been developed
Indium Arsenide in Advanced Electronic Device Research
Spintronic Applications
Indium arsenide (InAs) has emerged as a highly suitable material for the development of spin-injected field-effect transistors (Spin-FETs), a concept originally proposed by Datta and Das. frontiersin.org The functionality of a Spin-FET relies on the control of electron spin precession as it travels through a semiconductor channel. amazonaws.comaip.org InAs is particularly advantageous for this purpose due to several key properties of its two-dimensional electron gas (2DEG), including high carrier mobility, strong spin-orbit interaction (SOI), and a long ballistic mean free path. frontiersin.org These characteristics are crucial for maintaining spin coherence during transport. frontiersin.org
The fundamental principle of a Spin-FET involves the injection of spin-polarized electrons from a ferromagnetic source into an InAs channel. aip.org The precession of these electron spins is then manipulated by an external gate voltage. nih.gov This voltage modulates the strength of the Rashba spin-orbit interaction, which acts as an effective magnetic field perpendicular to the electron's motion, causing the spin to precess. frontiersin.orgamazonaws.com By altering the gate voltage, the amount of spin rotation can be controlled, which in turn modulates the source-drain conductance of the transistor. frontiersin.orgnih.gov
Experimental demonstrations have successfully validated this concept. Researchers have fabricated Spin-FETs using high-mobility InAs heterostructures with ferromagnetic (Permalloy) electrodes for spin injection and detection. frontiersin.orgaip.orgnih.gov In these devices, an oscillatory channel conductance was observed as a function of a monotonically increasing gate voltage, providing clear evidence of gate-controlled spin precession. nih.govresearchgate.net The ability to electrically manipulate spin precession in an InAs channel is a foundational achievement for the realization of practical spintronic devices. aip.orgntt-review.jp
A significant advancement in spintronics involves the integration of ferromagnetic properties directly into the semiconductor lattice. An exemplary case is the development of spin Esaki diodes using n-type indium iron arsenide ((In,Fe)As), a ferromagnetic semiconductor (FMS). u-tokyo.ac.jp FMSs are created by doping a nonmagnetic semiconductor with a high concentration of magnetic elements, making them highly compatible with existing semiconductor technologies. u-tokyo.ac.jpu-tokyo.ac.jp
Researchers have successfully fabricated spin Esaki diodes composed of a heterojunction between n-type (In,Fe)As and p-type InAs. u-tokyo.ac.jpnih.gov In this structure, iron (Fe) atoms are doped into the InAs, a material well-known for high-speed device applications. u-tokyo.ac.jp A key feature of using iron is that it is isoelectronic in III-V semiconductors, meaning it does not supply charge carriers. u-tokyo.ac.jp This allows for the independent control of localized spins (from the iron) and the charge carriers. u-tokyo.ac.jpu-tokyo.ac.jp Ferromagnetism is induced in the (In,Fe)As when the electron density is increased to 10¹⁸ cm⁻³ or higher. u-tokyo.ac.jp
These (In,Fe)As-based spin Esaki diodes exhibit unique magnetotransport properties. Tunnelling spectroscopy has revealed a large spontaneous spin-splitting energy (ranging from 31.7 to 50 meV) at the bottom of the conduction band in n-type (In,Fe)As. u-tokyo.ac.jpnih.gov A notable characteristic of these devices is that the magnetoconductance—the change in current in response to an external magnetic field—can be widely tuned in both sign and magnitude by adjusting the applied bias voltage. u-tokyo.ac.jp This tunability arises from the ability to switch the electrons participating in the tunnel current between the spin-split conduction band and a separate impurity band formed by the iron dopants. u-tokyo.ac.jp This integration of a spin degree of freedom into a conventional Esaki diode structure highlights a novel pathway for creating multifunctional spintronic devices. u-tokyo.ac.jp
This compound nanowires are a promising platform for spintronic devices, largely due to their strong spin-orbit interaction and the ability to tune spin-related properties electrically. acs.orgarxiv.org A key parameter in spintronics is the spin relaxation time, which dictates how long a spin-polarized state can be maintained. In InAs nanowires, this relaxation time can be controlled over a wide range by an external gate voltage. acs.orgnih.gov
This control is achieved by modulating the Rashba spin-orbit interaction via an electric field applied by a gate. acs.orgarxiv.orgnih.gov The D'yakonov-Perel' mechanism is the dominant spin relaxation pathway in these systems, where spins precess between scattering events. arxiv.org By altering the strength of the Rashba effect, one can change the rate of this precession and thus tune the spin relaxation time. acs.org
Research has demonstrated highly effective tuning using different gating techniques. In devices with a solid electrolyte surrounding gate, a strong electric field can be generated at the nanowire surface. acs.orgarxiv.org This has enabled a remarkable six-fold tuning of the Rashba coefficient and a nearly three-orders-of-magnitude change in the spin relaxation time with a gate voltage swing of only 1 volt. acs.orgarxiv.orgnih.gov This dramatic and efficient electrical control over spin relaxation in InAs nanowires is a significant step toward the development of functional 1D spintronic devices like nanowire-based Spin-FETs. arxiv.org The suppression of the D'yakonov-Perel' mechanism due to one-dimensional confinement in nanowires can also lead to an order-of-magnitude increase in spin relaxation time compared to bulk InAs. arxiv.org
Interactive Data Tables
Table 1: Gate Tuning of Rashba Effect and Spin Relaxation in an InAs Nanowire with Electrolyte Gating
| Gate Voltage (V) | Rashba Coefficient (α) (10⁻¹¹ eV·m) | Spin Relaxation Time (τ_so) (s) |
| 0.0 | ~0.5 | ~5 x 10⁻¹⁴ |
| 1.0 | ~3.0 | ~2 x 10⁻¹¹ |
Data derived from research demonstrating a six-fold tuning of the Rashba coefficient and a nearly three-orders-of-magnitude tuning of the spin relaxation time within a 1V gate bias at 2K. acs.orgnih.gov
Table 2: Spontaneous Spin-Splitting Energy in (In,Fe)As
| Material System | Observed Phenomenon | Energy Range (meV) |
| n-type (In,Fe)As | Spontaneous Spin-Splitting | 31.7 - 50 |
Data from tunnelling spectroscopy measurements on (In,Fe)As-based spin-Esaki-diode devices. nih.gov
Indium Arsenide in Advanced Optoelectronic Systems
Infrared Detection Technologies
The ideal bandgap of indium arsenide covers a spectral range from near-infrared (NIR) to mid-wave infrared (MWIR), making it a crucial material for various infrared detection applications. rsc.orgnih.govrsc.org However, a significant challenge with InAs photodetectors is their high dark current, which often necessitates operation at low temperatures. rsc.orgnih.govrsc.org
Photodetectors for Near-Infrared (NIR) to Mid-Wave Infrared (MWIR) Ranges
This compound is a key component in photodetectors designed to operate within the near-infrared (NIR) to mid-wave infrared (MWIR) regions of the electromagnetic spectrum. rsc.orgnih.govrsc.org These detectors are vital for a range of applications, including night vision, space imaging, and remote sensing. rsc.orgnih.govrsc.org The inherent narrow bandgap of InAs allows it to absorb photons in these longer wavelength ranges. rsc.orgnih.govrsc.org However, this same property contributes to high dark currents, which can limit the practical applications of these devices by requiring cryogenic cooling. rsc.orgnih.govrsc.org Researchers are actively exploring various device architectures and material engineering techniques to mitigate this issue and enhance the performance of InAs-based photodetectors for NIR to MWIR applications. rsc.orgnih.govrsc.org
This compound/Gallium Antimonide (InAs/GaSb) Type-II Superlattice Infrared Detectors
A significant advancement in infrared detection technology is the development of InAs/GaSb Type-II superlattice (T2SL) detectors. optica.orgaip.orgaip.orgspiedigitallibrary.org These structures offer a compelling alternative to traditional mercury-cadmium-telluride (HgCdTe) detectors, with theoretical predictions of lower Auger recombination rates. spiedigitallibrary.orgaip.org The Type-II band alignment in these superlattices, where the conduction band of InAs is lower than the valence band of GaSb, allows for tunable bandgaps by adjusting the layer thicknesses. aip.org This flexibility enables the design of detectors for specific infrared wavelength ranges. aip.org
InAs/GaSb T2SLs have demonstrated performance comparable to HgCdTe detectors at similar cutoff wavelengths, though often requiring lower operating temperatures. aip.org The growth of these superlattices is primarily achieved through molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD). optica.orgaip.org Research has also explored the use of different growth orientations, such as (110), which may offer advantages in terms of higher mobility and quantum efficiency compared to the more common (100) orientation. aip.orgaip.org
Recent innovations include the development of a gradual funnel photon trapping structure to enhance light absorption and reduce dark current noise in T2SL detectors. optica.org
Table 1: Performance Characteristics of an InAs/GaSb T2SL nBn Detector
| Parameter | Value | Reference |
| Cutoff Wavelength | 13 µm | aip.org |
| Dark Current Density (at 77 K, -0.1 V) | 2.2 × 10⁻² A cm⁻² | aip.org |
| External Quantum Efficiency (at 9 µm) | 54.4% | aip.org |
| Peak Detectivity (at 9 µm) | 4.43 × 10¹⁰ cm Hz¹/²/W | aip.org |
This compound/Indium Arsenide Antimonide (InAs/InAsSb) Type-II Superlattice Infrared Detectors
Another important class of superlattice detectors is based on the InAs/InAsSb (gallium-free) Type-II strained-layer superlattice (T2SLS) system. nasa.govmdpi.com This material has emerged as a versatile option for infrared detection, with an adjustable bandgap that can accommodate cutoff wavelengths from the mid-wave infrared (MWIR) to the very-long-wavelength infrared (VLWIR), spanning approximately 4 to 15 µm and beyond. mdpi.com
A key advantage of InAs/InAsSb T2SLS is its reported longer minority carrier lifetime compared to InAs/GaSb T2SLs, which can lead to higher quantum efficiency and the ability to operate at higher temperatures. shanghaitech.edu.cn The simpler interface structure of the Ga-free system also offers benefits for material growth. shanghaitech.edu.cn These detectors are often implemented in an "nBn" architecture, which helps to suppress dark current. mdpi.com
While n-type InAs/InAsSb T2SLS detectors have shown excellent performance in the MWIR range, their application in the long-wavelength infrared (LWIR) has been limited by lower absorption coefficients and shorter hole diffusion lengths. bibliotekanauki.pl To address this, researchers are exploring p-type absorber layers to enhance quantum efficiency. nasa.govbibliotekanauki.pl
Table 2: Performance of a MWIR InAs/InAsSb T2SLS nBn Detector
| Parameter | Value | Temperature | Reference |
| Cutoff Wavelength | 5.5 µm | 160 K | mdpi.com |
| Peak External Quantum Efficiency (no AR coating) | 56% | 160 K | mdpi.com |
| Dark Current Density | 3.4 × 10⁻⁴ A/cm² | 160 K | mdpi.com |
Nanowire-Based Infrared Photodetectors
This compound nanowires (NWs) are promising building blocks for next-generation infrared photodetectors due to their unique one-dimensional structure, high carrier mobility, and broad spectral response. aip.orgresearchgate.net These nanowires can be engineered to detect light from the ultraviolet to the mid-infrared range. aip.org
A significant area of research focuses on overcoming the high dark current typically associated with InAs photodetectors to enable room-temperature operation. rsc.orgnih.govrsc.org One approach involves growing arrays of InAs nanowires on a p-type InAs substrate, forming a p-n junction that allows for broadband photodetection up to 3500 nm at room temperature. rsc.orgnih.govrsc.org These nanowire arrays can also exhibit enhanced light absorption due to waveguide modes and reduced reflection compared to planar detectors. nih.govrsc.org
Single InAs nanowire photodetectors have demonstrated high photoresponsivity, with values reaching approximately 5.3 × 10³ A/W at room temperature for near-infrared detection up to ~1.5 µm. acs.orgnih.gov The performance of these devices can be influenced by factors such as surface states and atmospheric conditions. acs.orgacs.org Passivation techniques, like using a hafnium dioxide (HfO₂) layer, can help mitigate these effects. acs.org
Table 3: Performance of InAs Nanowire-Based Photodetectors
| Device Type | Wavelength | Responsivity | Detectivity | Temperature | Reference |
| InAs Nanowire Array | 1600 nm | 0.44 A W⁻¹ | 1.25 × 10¹⁰ cm √Hz W⁻¹ | 150 K | rsc.orgnih.govrsc.org |
| Single InAs Nanowire (Schottky-Ohmic) | ~1.5 µm | ~5.3 × 10³ A W⁻¹ | - | Room Temp. | acs.orgnih.gov |
| Single InAs Nanowire (Ohmic-Ohmic) | ~1.5 µm | ~1.9 × 10³ A W⁻¹ | - | Room Temp. | acs.org |
Quantum Dot Infrared Photodetectors
Quantum dot infrared photodetectors (QDIPs) based on this compound are being explored as a next-generation technology with the potential for high sensitivity and high-temperature operation. theiet.org These detectors utilize the three-dimensional quantum confinement of charge carriers in InAs quantum dots (QDs). aip.org
InAs QDIPs have been grown on various substrates, including silicon (Si), which offers advantages in terms of cost reduction and the potential for monolithic integration with Si readout integrated circuits. theiet.org One demonstrated InAs/GaAs QDIP on a Si substrate showed a peak detectivity of 5.8 × 10⁷ cm Hz¹/²/W at a wavelength of 6.2 µm and a temperature of 32 K. theiet.org
The performance of QDIPs can be tuned by engineering the structure. For instance, in "dots-in-a-well" (DWELL) structures, the thickness of a surrounding InGaAs cap layer can be adjusted to modify the detection wavelength. nycu.edu.tw Thinner cap layers can lead to higher quantum efficiency. nycu.edu.tw Researchers have achieved a quantum efficiency of 7.23% and a detectivity of 3.4 × 10¹⁰ Jones for a 10-stack QDIP with a 7 µm detection wavelength at 77 K. nycu.edu.tw
While InAs QDIPs show great promise, their performance can be limited by factors such as low quantum efficiency due to the fill factor of the quantum dot layers. spiedigitallibrary.org
Terahertz Radiation Generation and Detection
This compound is a prominent material for the generation and detection of terahertz (THz) radiation. Its narrow bandgap and high electron mobility make it an efficient emitter of THz waves when excited by femtosecond laser pulses. The primary mechanism for THz generation in InAs is the photo-Dember effect, where the diffusion of photo-excited charge carriers creates a transient electric dipole that radiates in the THz frequency range. The surface electric field also contributes to this emission.
InAs is also used as a detector in THz time-domain spectroscopy (THz-TDS) systems. Its ability to absorb THz radiation and generate a measurable electrical signal makes it suitable for this application. The performance of InAs-based THz emitters and detectors can be influenced by factors such as crystal orientation, surface quality, and the application of magnetic fields, which can enhance the emission efficiency.
Light Emitting Devices (LEDs and Laser Diodes) in the Infrared Spectrum
This compound is a key material for the fabrication of light-emitting diodes (LEDs) and laser diodes operating in the mid-infrared (mid-IR) portion of the electromagnetic spectrum, typically in the 2-5 µm wavelength range. aip.orgtaylorfrancis.com This spectral region is important for applications such as molecular spectroscopy, gas analysis, and medical diagnostics. taylorfrancis.com The utility of InAs in these devices stems from its direct and narrow bandgap. aip.org
InAs-based photodiodes are used as infrared detectors sensitive from 1.0 to 3.8 µm. aip.org As emitters, InAs can be incorporated into heterostructures to create laser diodes. For instance, laser diodes with InAs quantum wells grown on an indium phosphide (B1233454) (InP) substrate have achieved emission wavelengths as long as 2.9 µm. theiet.org To reach longer wavelengths, InAs is often used in superlattice structures with materials like gallium antimonide (GaSb) and aluminum antimonide (AlSb). taylorfrancis.commdpi.com These type-II superlattices allow for engineered band structures that can produce light at wavelengths difficult to achieve with bulk materials. taylorfrancis.com Laser diodes based on GaInSb/InAs superlattices have demonstrated emission from 3.28 µm to 3.90 µm, while structures incorporating 4ML InAs/3ML GaSb/1ML InSb/3ML GaSb short-period superlattices have lased at ~3.3 µm at room temperature. taylorfrancis.comcambridge.org
Photovoltaic Devices and Solar Cell Architectures
The unique properties of this compound are also being leveraged to improve the efficiency of photovoltaic devices. Its narrow bandgap allows for the absorption of lower-energy photons in the infrared part of the solar spectrum, which are typically missed by wider-bandgap materials like silicon or gallium arsenide.
Multi-junction solar cells achieve high conversion efficiencies by stacking multiple p-n junctions made of different semiconductor materials. aip.org Each junction is designed to absorb a different portion of the solar spectrum. aip.org While traditional multi-junction cells often use materials like indium gallium phosphide (InGaP), gallium arsenide (GaAs), and germanium (Ge), there is research into incorporating InAs-based nanostructures to further boost efficiency. aip.orgresearchgate.net
Theoretical designs have proposed modifying the morphology of multi-junction solar cells by embedding InAs-based quantum dots (QDs) and nanostructures. spiedigitallibrary.orgacs.org One such design involves an arrangement of 24 InAs quantum dots per layer embedded in 6 nanostructure layers, which is predicted to achieve a cell efficiency of 47.03%. acs.org This represents a significant enhancement over previous designs and is attributed to improved absorption in the near-infrared spectrum (900-1200 nm). spiedigitallibrary.orgacs.org This enhancement makes such cells potentially more effective, even under cloudy conditions where the infrared component of sunlight is more prevalent. spiedigitallibrary.org
Historically, the gain in current from QDs was often offset by a loss in open-circuit voltage (Voc). optica.org However, recent advances in materials science, such as improved strain compensation and precise quantum engineering of the dot size and shape, have led to InAs QD solar cells that outperform control devices in absolute efficiency. optica.org For example, thin-film InAs/GaAs quantum dot solar cells have been fabricated with an open-circuit voltage of 0.884 V, which is among the highest reported for this type of device grown by molecular beam epitaxy. Furthermore, theoretical work suggests that incorporating InAs QD arrays into multi-junction cells could push efficiencies beyond 40%. researchgate.net
Approaches for Enhanced Energy Conversion Efficiency
The pursuit of higher energy conversion efficiency in this compound (InAs)-based optoelectronic systems has led to the development of several innovative strategies. These approaches focus on optimizing light absorption, minimizing energy loss mechanisms, and improving charge carrier collection. Key methods include the integration of quantum dots, the fabrication of tandem cell structures, and the implementation of advanced concepts like near-field thermophotovoltaics and surface modifications.
Quantum Dot Integration
The incorporation of InAs quantum dots (QDs) into host semiconductor materials, such as gallium arsenide (GaAs), is a prominent strategy for enhancing solar cell efficiency. spie.org This approach, often used in intermediate band solar cells (IBSCs), allows for the absorption of lower-energy photons that would typically pass through a conventional single-junction cell, thereby increasing the short-circuit current. spie.orgwikipedia.org
Research has demonstrated a significant boost in power conversion efficiency in InAs/GaAs QD solar cells through the n-doping of the space between the dots. researchgate.net This technique creates quantum dots with built-in charge (Q-BIC), which enhances electron intersubband transitions and suppresses rapid electron capture processes. researchgate.net One study reported a 50% increase in power conversion efficiency for an n-doped device compared to undoped and p-doped counterparts. researchgate.net Further refinements, such as the use of strain-balancing layers and optimization of QD growth, have led to high-efficiency cells. For instance, a five-layered InAs/GaAs QD solar cell grown by metal-organic chemical vapor deposition (MOCVD) achieved an efficiency of 18.7% under 1-sun illumination and 19.4% under 2-sun illumination. nih.govaip.org This was attributed to the suppression of open-circuit voltage degradation, a common issue in QD solar cells. nih.govaip.org
Table 1: Performance of InAs/GaAs Quantum Dot Solar Cells
| Device Structure | Illumination | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) | Conversion Efficiency (η) | Reference |
|---|---|---|---|---|---|---|
| 5-layer InAs/GaAs QD Cell (MOCVD) | 1 Sun (AM1.5G) | 26.0 mA/cm² | 0.90 V | 0.80 | 18.7% | aip.org |
| 5-layer InAs/GaAs QD Cell (MOCVD) | 2 Suns | 54.2 mA/cm² | 0.93 V | 0.77 | 19.4% | aip.org |
| MBE 6-stack InAs QD Cell | Not Specified | Not Specified | Not Specified | Not Specified | 6.55% | unm.edu |
| MOCVD 3-stack InAs QD Cell | Not Specified | Not Specified | Not Specified | Not Specified | 1.33% | unm.edu |
Tandem and Multi-Junction Architectures
Another effective approach is the creation of tandem or multi-junction cells, where InAs is combined with other semiconductor materials to capture different portions of the solar or thermal radiation spectrum. espublisher.com In the realm of near-field thermophotovoltaics (NF-TPV), a tandem cell structure composed of gallium antimonide (GaSb) and InAs has shown significant performance improvements over single-junction cells. espublisher.com
In one theoretical study, a tandem cell with a 1.5 µm GaSb top cell and a 0.5 µm InAs bottom cell was investigated. espublisher.com The GaSb cell absorbs higher-energy photons, while the lower-bandgap InAs cell captures lower-energy photons. espublisher.com At a vacuum gap of 50 nm from a 1800 K emitter, this tandem configuration achieved a power output of 469 kW/m² and a conversion efficiency of 40.9%. espublisher.com This represents a substantial enhancement compared to single-junction GaSb (36.3% efficiency) or InAs (31.1% efficiency) cells of the same total thickness. espublisher.com
Table 2: Comparative Performance of NF-TPV Cells (Emitter at 1800 K, Gap at 50 nm)
| Cell Configuration | Total Thickness | Power Output (kW/m²) | Conversion Efficiency (%) | Reference |
|---|---|---|---|---|
| GaSb/InAs Tandem Cell | 2.0 µm | 469 | 40.9 | espublisher.com |
| Single GaSb Cell | 2.0 µm | 251 | 36.3 | espublisher.com |
| Single InAs Cell | 2.0 µm | 388 | 31.1 | espublisher.com |
Advanced Enhancement Techniques
Other advanced methods are being explored to push the efficiency of InAs-based devices even further.
Near-Field Operation: For thermophotovoltaic applications, reducing the distance between the thermal emitter and the photovoltaic cell to the nanometer scale enhances energy transfer through the coupling of evanescent waves. This near-field operation can lead to super-Planckian radiative heat transfer, boosting both power density and conversion efficiency. espublisher.com
Radiator Tailoring: In NF-TPV systems, the choice of radiator material is crucial. Research indicates that using a radiator made of the same material as the cell, such as a doped InAs radiator with an InAs cell, can significantly improve spectral efficiency. This "spectral coupling" reduces parasitic heating from sub-bandgap photons, leading to a nearly threefold improvement in spectral efficiency compared to using a conventional silicon radiator. arxiv.org
Surface and Ligand Engineering: For colloidal InAs QDs, surface chemistry plays a vital role. A two-step surface modification process can replace native ligands with shorter atomic or molecular ligands. This not only removes unwanted surface oxides but also allows for the tuning of the QD energy levels by up to 0.4 eV. researchgate.net This tuning capability facilitates favorable band alignment in heterojunction devices, such as a p-n junction between n-type InAs and p-type lead sulfide (B99878) (PbS) QDs, which achieved a certified power conversion efficiency of 7.92%. researchgate.netrsc.org
Photon Recycling and Anti-Reflection: Efficiency can be improved by minimizing optical losses. The use of back surface reflectors (BSRs) recycles unabsorbed photons back to the cell. frontiersin.org Additionally, applying optimized dual-layer anti-reflection coatings reduces reflection from the cell's surface, maximizing the number of photons that enter the device and contribute to the photocurrent. aip.org
Heterogeneous Integration and Compatibility Challenges with Silicon
Lattice Mismatch and Thermal Expansion Coefficient Disparities in III-V/Silicon Integration
A primary obstacle in the epitaxial growth of InAs on silicon is the substantial lattice mismatch between the two materials. The lattice constant of InAs is significantly larger than that of silicon, resulting in a mismatch of approximately 11.5%. nih.gov This large disparity in the atomic spacing of the two crystal structures induces a high degree of strain at the heterointerface. As the InAs layer is grown, this strain accumulates, and beyond a critical thickness, it is relieved through the formation of misfit dislocations. These dislocations are crystalline defects that can propagate through the epitaxial layer, degrading the material quality and adversely affecting device performance. researchgate.net
Another significant challenge arises from the difference in the coefficients of thermal expansion (CTE) between InAs and silicon. During the cooling phase after high-temperature epitaxial growth, the dissimilar rates of contraction between the InAs layer and the silicon substrate introduce thermal stress. aip.org This thermal mismatch can lead to the formation of additional defects, such as threading dislocations and even microcracks in the epitaxial film, particularly in thicker layers. aip.org The CTE for InAs is approximately 4.52 ppm/°C, while for silicon it is around 2.6 ppm/°C. byu.eduioffe.ru
| Material | Lattice Constant (Å) | Coefficient of Thermal Expansion (ppm/°C) |
| Indium Arsenide (InAs) | 6.058 | 4.52 byu.eduioffe.ru |
| Silicon (Si) | 5.431 | 2.6 indium.com |
Polarity Differences and Anti-Phase Boundary Formation
The integration of a polar semiconductor like InAs (a III-V compound) onto a non-polar semiconductor like silicon (a group IV element) introduces the issue of anti-phase boundary (APB) formation. APBs are planar defects that occur when regions of the polar crystal with opposite sublattice ordering coalesce. For instance, in InAs, the crystal is composed of alternating planes of indium and arsenic atoms. When grown on a silicon substrate, which consists of a single type of atom, there can be regions where the In-As atomic arrangement is out of phase with neighboring regions. These boundaries create electrically active defects that can act as scattering centers for charge carriers and non-radiative recombination centers, thereby degrading the electrical and optical properties of the device. semiconductor-today.com The formation of APBs can be mitigated by using specific silicon substrate orientations, such as those with a slight off-cut, which promotes the formation of double atomic steps on the silicon surface and encourages a single domain of the III-V material to grow. semiconductor-today.com
Defect Generation and Mitigation Strategies in Epitaxial Growth on Silicon
The combination of lattice mismatch, thermal expansion differences, and polarity issues leads to a high density of defects, primarily threading dislocations, in InAs grown on silicon. These threading dislocations are line defects that propagate from the InAs/Si interface up through the epitaxial layer to the device's active region, severely impacting its performance and reliability. aip.org
Several strategies have been developed to mitigate the generation of these defects:
Aspect Ratio Trapping (ART): This technique involves growing the III-V material within narrow trenches etched into a silicon dioxide (SiO₂) layer on the silicon substrate. The high aspect ratio of these trenches helps to trap the threading dislocations, forcing them to terminate at the trench sidewalls and preventing them from propagating into the upper regions of the epitaxial layer. semiconductor-today.com
Epitaxial Lateral Overgrowth (ELOG): In this method, a patterned mask, typically of SiO₂, is deposited on the substrate. The III-V material is then grown through openings in the mask and subsequently grows laterally over the mask. The overgrown regions typically have a much lower defect density as the dislocations tend to be blocked by the mask. aip.org
Quantum Dot Dislocation Filters: The incorporation of layers containing self-assembled quantum dots, such as InAs quantum dots within an InP or InAlGaAs matrix, has been shown to be effective in filtering dislocations. The strain fields around the quantum dots can bend and terminate propagating threading dislocations. aip.orgaip.orgresearchgate.net
Buffer Layer Design and Engineering for Strain Relaxation and Defect Reduction
The use of buffer layers between the silicon substrate and the active InAs layer is a critical strategy for managing strain and reducing defect density. These buffer layers are designed to gradually accommodate the lattice mismatch, thereby preventing the formation of a high concentration of defects at the active layer interface.
Graded Buffer Layers: A common approach is to use a compositionally graded buffer layer, such as InxAl1-xAs or GaxIn1-xP. aip.orgsitp.ac.cn In these structures, the composition is gradually changed to incrementally increase the lattice constant from that of silicon to that of InAs. This gradual change allows for a more controlled relaxation of the strain and can lead to a lower density of threading dislocations in the final InAs layer. aip.org For instance, an optimized 175 nm-thick InxAl1-xAs continuously graded buffer has been shown to achieve a smooth surface and low threading dislocation density. aip.org
Strained-Layer Superlattices (SLSs): These consist of a series of thin layers with alternating tensile and compressive strain. The interfaces between these layers can effectively bend and filter threading dislocations, preventing them from propagating upwards. aip.orgmdpi.com For example, InGaAs/GaAs or InGaAsP/InP superlattices have been successfully used as dislocation filter layers. aip.orgmdpi.com
Metamorphic Buffer Layers: These are thick, relaxed buffer layers that are intentionally grown with a lattice constant different from the substrate. For example, a GaAs buffer layer is often grown on silicon as an intermediate step before the growth of InAs. While GaAs still has a significant lattice mismatch with silicon (around 4%), it is less severe than that of InAs. semiconductor-today.com This intermediate layer can help to confine a large portion of the misfit dislocations. aip.org
Development of New Contact Materials for this compound on Silicon Devices
The formation of low-resistance, stable ohmic contacts to InAs is crucial for the performance of electronic devices. Traditional contact metallurgies used for silicon may not be optimal for InAs. Research is ongoing to develop new contact materials and schemes for InAs-on-silicon devices.
One approach involves using a heavily doped n+-InAs layer to facilitate low-resistance contacts. For instance, an n+-InAs layer with a thickness of around 300 Å and doped with silicon to a concentration in the mid-10¹⁹ cm⁻³ range has been shown to provide a specific contact resistivity of 10⁻⁶ ohm cm⁻², which is thermally stable. semi.ac.cn Other research has explored various multilayer metallization schemes, adapting those developed for other III-V materials like GaAs. semi.ac.cn The use of molybdenum-based contacts has also been investigated in the fabrication of InGaAs transistors. mit.edu Further research is needed to identify and optimize contact materials that are compatible with silicon processing and provide long-term reliability for InAs devices.
Emerging Research Directions and Future Outlook for Indium Arsenide Compounds
Defect Engineering for Optimized Indium Arsenide Device Performance
Research efforts are focused on understanding the formation mechanisms of these defects and developing strategies to control or eliminate them. Key areas of investigation include the heteroepitaxial growth of InAs on different substrates (like silicon, gallium arsenide, and indium phosphide), surface passivation techniques, and the impact of isoelectronic doping.
Strategies for Defect Mitigation:
Surface Passivation: The high surface-to-volume ratio in nanostructures and the inherent reactivity of InAs surfaces make passivation a crucial step. Unpassivated surfaces often have dangling bonds that create energy levels within the band gap, leading to Fermi level pinning and increased surface recombination velocity. scispace.com Various passivation schemes are being explored:
Fluorination: Treatment with hydrofluoric acid has been shown to passivate surface indium dangling bonds, leading to a significant enhancement in the photoluminescence quantum yield (PLQY) of InAs quantum dots. spiedigitallibrary.org
Arsenic-Based Treatments: Thermal treatment under an arsenic partial pressure or using arsenic-based aqueous chemical treatments can improve the electronic and physicochemical properties of InP surfaces, a related III-V material, by reducing interface state density and suppressing drift phenomena. scce.ac.in
Dielectric Coatings: Conformal coatings with materials like aluminum oxide (Al₂O₃) or silicon nitride (SiNₓ) have demonstrated effective surface passivation for III-V nanowires, improving photoluminescence efficiency and thermal stability. aip.org
Buffer Layers and Superlattices: In the heteroepitaxy of InAs on lattice-mismatched substrates like silicon, a high density of threading dislocations is generated. To mitigate this, complex buffer layers are engineered. For instance, combining a compositionally graded indium gallium arsenide (InₓGa₁₋ₓAs) buffer with strained-layer superlattices (SLSs) of InGaAs/InP has proven effective in filtering dislocations, achieving low surface defect densities in the order of 4.5 × 10⁷ cm⁻². lancs.ac.uk
Isoelectronic Doping: The introduction of isoelectronic dopants, such as indium into gallium arsenide or antimony into InAs, can effectively reduce the density of certain electron and hole traps. researchgate.net This technique alters the local strain field and electronic structure, which can suppress the formation of native defects during crystal growth.
Optimized Growth Conditions: The stoichiometry and morphology of InAs nanostructures are critically dependent on growth parameters like temperature and the vapor pressure of constituent elements. For example, in the synthesis of indium antimonide (InSb) nanowires, controlling the growth temperature is essential to achieve stoichiometry and minimize point defects like antimony vacancies, which act as electrically active impurities. dtu.dk
The table below summarizes key research findings in defect engineering for InAs and related III-V semiconductor devices.
| Defect Engineering Strategy | Material System | Key Findings | Impact on Device Performance |
| Surface Fluorination | InAs Quantum Dots | Direct passivation of surface indium dangling bonds. | Order of magnitude increase in photoluminescence quantum yield (PLQY). spiedigitallibrary.org |
| Graded Buffer & Superlattices | InP on Si | Combination of graded InₓGa₁₋ₓAs buffer and InGaAs/InP superlattices. | Reduced surface defect density to 4.5 × 10⁷ cm⁻². lancs.ac.uk |
| POₓ/Al₂O₃ Passivation | InP Nanowires | Phosphorus-rich interfacial oxide capped with Al₂O₃. | ~20x improvement in photoluminescence efficiency; enhanced thermal stability. aip.org |
| Vacuum Annealing & Silane | InGaAs | In situ vacuum annealing for native oxide desorption followed by silane passivation. | Low interface state density (3.5–5.0 × 10¹¹ cm⁻² eV⁻¹). cardiff.ac.uk |
| Isoelectronic Doping | GaAs | Addition of 0.2 to 1% indium. | Large reductions in electron and certain hole trap densities. researchgate.net |
Ongoing research in defect engineering is crucial for unlocking the full potential of InAs-based technologies. By precisely controlling the material's defect landscape, researchers aim to fabricate higher-performance, more reliable, and commercially viable devices for a wide range of applications.
Exploration of Novel this compound Alloys and Hybrid Materials
The exploration of novel alloys and hybrid materials based on this compound is a vibrant research area, driven by the need for materials with tailored electronic and optical properties for next-generation devices. By combining InAs with other elements or materials, researchers can engineer bandgaps, lattice constants, and carrier transport characteristics to meet specific application requirements, from infrared detection to quantum computing.
InAs-Based Alloys:
Ternary and quaternary alloys incorporating InAs offer significant flexibility in bandgap engineering. These materials are particularly important for optoelectronic devices operating in the infrared spectrum. researchgate.net
Indium Gallium Arsenide Antimonide (InGaAsSb): This quaternary alloy is a promising material for short-wave infrared (SWIR) applications. It can be grown lattice-matched to gallium antimonide (GaSb) substrates, and its bandgap can be tuned across the 1.7 to 3 µm range by varying the indium and arsenic composition. lancs.ac.ukresearchgate.net Research has shown that increasing the indium fraction enhances the absorption coefficient and external quantum efficiency, while also reducing the background carrier concentration, pointing to a lower native defect concentration. lancs.ac.uk
Other Ternary/Quaternary Systems: The "6.1 Å III-V family," which includes InAs, GaSb, and aluminum antimonide (AlSb), provides a platform for a wide range of alloys like aluminum arsenide antimonide (AlAsSb) and aluminum this compound antimonide (AlInAsSb). researchgate.net These materials are crucial for creating complex heterostructures for high-speed electronics and quantum-cascade lasers. For example, Al₀.₇In₀.₃As₀.₇₉Sb₀.₂₁ is being used as a low-noise multiplication region in avalanche photodiodes (APDs) on indium phosphide (B1233454) (InP) substrates, demonstrating performance comparable to silicon APDs. aip.org
Hybrid Materials and Structures:
Type-II Superlattices (T2SLs): A significant area of development is the InAs/GaSb T2SL, which has emerged as a compelling alternative to mercury cadmium telluride (MCT) for infrared detectors. cardiff.ac.uk In this structure, the conduction band of the InAs layer is lower than the valence band of the GaSb layer, creating a "broken-gap" alignment. scce.ac.in This allows for an effective bandgap that can be precisely tuned from the mid-wavelength to the very-long-wavelength infrared regions (3–30 µm) by adjusting the layer thicknesses. spiedigitallibrary.orgscce.ac.in T2SLs theoretically offer advantages such as suppressed Auger recombination rates, which could lead to higher operating temperatures. aip.org However, challenges remain in improving the Shockley-Read-Hall (SRH) lifetime to match that of MCT. aip.org
Semiconductor-Superconductor Hybrids: For quantum computing applications, researchers are creating hybrid structures by combining InAs nanowires with superconducting materials. One notable example is the in situ growth of vanadium shells on InAs nanowires via molecular beam epitaxy (MBE). scispace.com This process, conducted under ultra-high vacuum, ensures a pristine interface by minimizing oxidation and contamination. nih.gov These hybrid nanowires exhibit interesting properties, such as a high out-of-plane critical magnetic field, which are essential for developing topological quantum bits. scispace.com
Nanoclusters and Anisotropic Quantum Dots: At the molecular level, the synthesis of atomically precise InAs "magic-sized clusters" provides insight into the material's formation pathways. acs.org Recent work has led to the first complete structural characterization of an In₂₆As₁₈ cluster, revealing details of its core structure and surface chemistry. acs.org Furthermore, the synthesis of well-faceted tetrahedral InAs quantum dots has demonstrated shape-dependent quantum confinement effects. These tetrahedral QDs show weaker confinement and higher field-effect electron mobilities compared to their spherical counterparts of the same volume, opening new avenues for tuning optoelectronic properties through nanocrystal geometry. acs.org
The following table summarizes the characteristics and potential applications of these novel InAs-based materials.
| Material System | Key Features | Primary Research Focus | Potential Applications |
| InGaAsSb Alloy | Tunable bandgap (1.7–3 µm), lattice-matched to GaSb. lancs.ac.uk | Improving material quality and device performance for higher indium fractions. | Short-wave infrared (SWIR) photodetectors and sensors. researchgate.net |
| InAs/GaSb T2SL | Broken-gap alignment, widely tunable IR detection (3–30 µm). spiedigitallibrary.orgscce.ac.in | Enhancing SRH lifetime, improving focal plane array uniformity and operability. aip.org | High-performance mid-, long-, and very-long-wavelength infrared detectors and imagers. spiedigitallibrary.org |
| InAs/Vanadium Nanowires | Pristine semiconductor-superconductor interface. scispace.comnih.gov | Understanding structural and electronic properties for quantum devices. | Topological quantum computing, Andreev bound states, SQUIDs. scispace.com |
| Tetrahedral InAs QDs | Shape-dependent quantum confinement, higher electron mobility. acs.org | Controlling nanocrystal geometry to tune optoelectronic properties. | Advanced optoelectronics, field-effect transistors. acs.org |
The continued exploration of these advanced alloys and hybrid structures promises to expand the functionality of InAs, enabling new device architectures and pushing the boundaries of performance in infrared technology, high-speed electronics, and quantum information science.
Q & A
Basic Research Questions
Q. How can the crystal structure and stoichiometry of InAs be experimentally validated in synthesized samples?
- Methodology : Use X-ray diffraction (XRD) to confirm cubic zinc blende structure (lattice constant ~6.058 Å) . Auger electron spectroscopy (AES) or energy-dispersive X-ray spectroscopy (EDS) quantifies In:As ratios. For nanoscale samples, pair with transmission electron microscopy (TEM) to resolve atomic arrangements .
- Data Interpretation : Compare observed lattice parameters to NIST reference data (6.0583 Å at 300 K) . Deviations >0.5% may indicate defects or impurities.
Q. What techniques are optimal for measuring the room-temperature bandgap of InAs, and how are discrepancies resolved?
- Methodology : Employ Fourier-transform infrared (FTIR) spectroscopy for direct bandgap measurement (0.36 eV at 300 K) . Photoluminescence (PL) spectroscopy can resolve excitonic transitions but requires cryogenic cooling to reduce thermal broadening.
- Conflict Resolution : Cross-validate with electrical characterization (e.g., Hall effect) to rule out doping-induced bandgap narrowing .
Q. How do surface oxidation layers impact electrical measurements in InAs-based devices?
- Methodology : Use atomic force microscopy (AFM) to map surface topography and Kelvin probe force microscopy (KPFM) to quantify work function changes due to oxide formation. Perform X-ray photoelectron spectroscopy (XPS) to identify oxide phases (e.g., In₂O₃, As₂O₃) .
- Mitigation : Conduct measurements in ultra-high vacuum (UHV) or apply sulfur passivation .
Advanced Research Questions
Q. How do high-field pulse regimes (≥10 kV/cm) alter carrier transport properties in InAs, and what experimental designs minimize thermal artifacts?
- Methodology : Implement pulsed voltage sources with sub-nanosecond rise times to study field-velocity saturation . Use lock-in amplification to distinguish transient responses from noise. Embed thermocouples or Raman thermometry to monitor localized heating .
- Data Interpretation : Compare results to Monte Carlo simulations of electron-phonon scattering rates under non-equilibrium conditions.
Q. What strategies reconcile contradictions in reported carrier mobility values (e.g., 40,000 cm²/V·s vs. 22,000 cm²/V·s) for undoped InAs at 77 K?
- Methodology : Systematically vary growth conditions (e.g., molecular beam epitaxy (MBE) temperatures) and characterize defect densities via deep-level transient spectroscopy (DLTS). Use terahertz time-domain spectroscopy (THz-TDS) for contact-free mobility validation .
- Statistical Analysis : Apply ANOVA to datasets from multiple labs, controlling for substrate purity and measurement calibration .
Q. How can strain engineering in InAs/InP heterostructures be optimized for terahertz emission efficiency?
- Methodology : Design finite element analysis (FEA) models to predict strain distributions. Validate with high-resolution XRD reciprocal space mapping (RSM). Correlate strain gradients with terahertz output using photoconductive antenna measurements .
- Data Synthesis : Tabulate strain coefficients vs. emission efficiency across studies to identify optimal lattice mismatch thresholds .
Methodological Best Practices
- Data Presentation : Use tiered tables to summarize key findings (e.g., mobility vs. defect density) in the main text, with raw datasets in appendices .
- Conflict Resolution : Annotate discrepancies in figures (e.g., shaded uncertainty bands) and reference competing hypotheses explicitly .
- Safety Protocols : Adhere to OSHA HCS guidelines for handling InAs (carcinogen category 1B); use gloveboxes for powder synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
